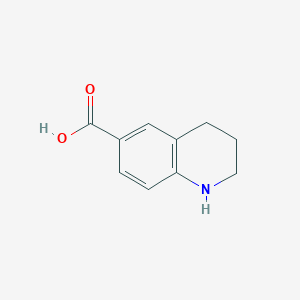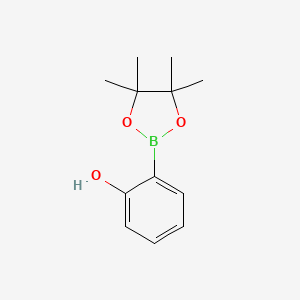
1,2,3,4-四氢喹啉-6-羧酸
描述
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives of tetrahydroquinoline carboxylic acids, which are structurally related and often serve as important intermediates in the synthesis of biologically active compounds, including peptide-based drugs .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives is a topic of interest in several papers. A rapid synthesis method for a hydroxyisoquinoline carboxylic acid derivative is described using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another paper outlines the synthesis of doubly constrained tetrahydroisoquinoline carboxylic acid derivatives through cyclocondensation and cyclopropanation reactions . Additionally, a novel route for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives is reported, utilizing a combination of [2+2+2]- and [4+2]-cycloaddition reactions . The diversity-oriented synthesis of medicinally important tetrahydroisoquinoline derivatives is also discussed, highlighting various synthetic approaches such as enyne metathesis and Diels-Alder reactions .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a quinoline moiety. The papers provide insights into the structural analysis of these compounds using techniques like 2D DQF-COSY and 2D NOESY NMR, which help in understanding the rotational isomerism of bicyclic amino acid derivatives . The structural assignments are based on a combination of microanalytical and spectral data, including IR, MS, and NMR .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives is explored in the context of their use in peptide synthesis and the construction of biologically active compounds. For instance, the synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid is described, with a focus on the absolute configurations of the amino acids and their derivatives . The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors is another example of the chemical transformations these compounds can undergo, leading to the synthesis of alkaloids like (+)-corlumine .
Physical and Chemical Properties Analysis
科学研究应用
合成对映纯化合物
1,2,3,4-四氢喹啉-6-羧酸用于合成对映纯化合物。例如,通过相应羧酸酯的动力学动力水解合成对映异构体6-羟基-1,2,3,4-四氢异喹啉-1-羧酸(ee >99%),该化合物对核受体包括肝X受体的调节剂具有用处。这一过程由南极酵母脂肪酶B催化(Forró, Megyesi, Paál, & Fülöp, 2016)。
NMDA受体拮抗活性
从酪氨酸酸衍生的2-羧基-1,2,3,4-四氢喹啉衍生物在体外显示出对NMDA受体的甘氨酸位点的拮抗活性。这些衍生物由于构象效应和结构修饰而在效力上有所变化,强调了正确定位的氢键受体基团对结合的重要性(Carling et al., 1992)。
血吸虫杀虫剂代谢
1,2,3,4-四氢喹啉衍生物在血吸虫杀虫剂代谢中也具有相关性。例如,在各种动物模型中,2-异丙胺基甲基-6-甲基-7-硝基-1,2,3,4-四氢喹啉的代谢导致形成具有不同水平血吸虫杀虫活性的代谢物(Kaye & Woolhouse, 1972)。
新型合成方法
正在开发1,2,3,4-四氢喹啉-3-羧酸及其类似物的简便合成方法,强调了这种化合物在有机合成中的多功能性。这些方法包括一锅法合成技术和各种催化过程(Ryabukhin et al., 2008)。
药物开发
1,2,3,4-四氢喹啉-3-羧酸衍生物的合成和评价在药物开发中具有重要意义。例如,一些衍生物已被确认为新型过氧化物酶体增殖物激活受体(PPAR)γ激动剂,展示了在糖尿病等疾病治疗中的潜力(Azukizawa et al., 2008)。
安全和危害
作用机制
Target of Action
It’s worth noting that tetrahydroquinoline derivatives have been found to exhibit diverse biological activities against various pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that the compound’s interaction with its targets could lead to changes at the molecular level .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities .
属性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALYPZOYPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381480 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5382-49-0 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives interact with MCL-1 and what are the downstream effects?
A: These compounds bind to the BH3-binding groove of MCL-1, a key protein regulating apoptosis. [, ] Specifically, they interact with residues within this groove, including R263, which is crucial for MCL-1's interaction with pro-apoptotic proteins. [] This binding disrupts MCL-1's ability to sequester pro-apoptotic proteins, shifting the balance towards apoptosis, a desired outcome in cancer cells. []
Q2: What is the significance of the sulfonyl group in 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives for MCL-1 inhibition?
A: Research indicates that the sulfonyl group plays a critical role in the inhibitory activity of these compounds. Modifying this group significantly impacts their ability to inhibit MCL-1. [] For instance, replacing a phenylsulfonyl with a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group led to a dramatic 73-fold increase in MCL-1 inhibition. [] This suggests that the sulfonyl group could be interacting with the p2 pocket within the BH3-binding groove of MCL-1, highlighting its importance for further structure-activity relationship studies. []
Q3: Why is there interest in developing dual MCL-1/BCL-xL inhibitors like compound 17cd?
A: While selective MCL-1 inhibitors are desirable, cancer cells often exhibit resistance mechanisms, such as the overexpression of other anti-apoptotic proteins like BCL-xL and BCL-2. [] This can limit the effectiveness of therapies targeting only MCL-1. Compound 17cd demonstrates potent dual inhibition of both MCL-1 and BCL-xL, with Ki values of 0.629 μM and 1.67 μM respectively. [] This dual targeting approach may overcome resistance mechanisms and enhance therapeutic efficacy by addressing multiple survival pathways in cancer cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)



![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)


